4-Amino-2-chloro-6-methoxybenzoic acid
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Overview
Description
4-Amino-2-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-methoxybenzoic acid typically involves the nitration of 2-chloro-6-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of 4-amino-2-chloro-6-methoxybenzaldehyde or this compound.
Reduction: Formation of 4-amino-2-chloro-6-methoxybenzylamine.
Scientific Research Applications
4-Amino-2-chloro-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and interact with active sites, while the chlorine and methoxy groups influence its lipophilicity and electronic properties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 5-Chloro-2-methoxybenzoic acid
Uniqueness
4-Amino-2-chloro-6-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO3 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-amino-2-chloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-3-4(10)2-5(9)7(6)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
MQWBZFFKPOVJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Cl)C(=O)O |
Origin of Product |
United States |
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